4-Chloro-2-(4-cyanophenyl)benzoic acid
Description
4-Chloro-2-(4-cyanophenyl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at position 4 of the benzene ring and a 4-cyanophenyl group at position 2 (Figure 1). The cyano group may enhance binding affinity to proteins via dipole interactions or hydrogen bonding, distinguishing it from other halogenated benzoic acid derivatives.
Properties
IUPAC Name |
4-chloro-2-(4-cyanophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNLHKKDEIGWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688826 | |
| Record name | 5-Chloro-4'-cyano[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-34-9 | |
| Record name | 5-Chloro-4'-cyano[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-cyanophenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods: . The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(4-cyanophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Chloro-2-(4-cyanophenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-cyanophenyl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain ion channels, such as TMEM206, by binding to the channel and blocking its activity . This inhibition can affect various cellular processes, including ion transport and cell signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs of 4-chloro-2-(4-cyanophenyl)benzoic acid include:
Key Observations :
- TRPM4 Inhibitors: CBA and NBA exhibit potent TRPM4 inhibition due to their bulky acetamido-phenoxy/naphthyloxy groups, which likely occupy hydrophobic binding pockets in the channel .
- Antiviral Activity: Amino-substituted analogs (e.g., 3d, 3e) show moderate antiviral effects against SARS-CoV-2, suggesting that electron-deficient aromatic systems (e.g., cyano) could enhance viral protease binding .
Mechanistic and Functional Comparisons
- TRPM4 Inhibition: CBA and NBA block TRPM4 currents by interacting with a hydrophobic cavity near the channel’s transmembrane domain, as confirmed by cryo-EM and patch-clamp studies . The cyano group’s dipole moment may enhance interactions with polar residues (e.g., serine or lysine) in this region.
- Antibacterial Activity: Hydrazone derivatives of 4-chloro benzoic acid (e.g., 4-chloro-2-(2-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl)benzoic acid) inhibit bacterial growth via metal chelation and topoisomerase II disruption . The cyano group in 4-chloro-2-(4-cyanophenyl)benzoic acid could similarly coordinate metal ions in microbial enzymes.
- Synthetic Accessibility: Derivatives with ether-linked substituents (e.g., CBA, NBA) are synthesized via nucleophilic acyl substitution , while cyano-substituted analogs may require Ullmann or Suzuki coupling for aryl-cyano bond formation.
Selectivity and Toxicity Profiles
- CBA shows >100-fold selectivity for TRPM4 over related channels (TRPM5, TRPV1) , whereas flufenamic acid (a parent compound) non-specifically targets multiple ion channels. The cyano group’s polarity may further reduce off-target effects.
- Amino-substituted analogs (e.g., 3d, 3e) exhibit low cytotoxicity in mammalian cells (CC₅₀ >100 μM) , suggesting that 4-chloro-2-(4-cyanophenyl)benzoic acid may share favorable safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
